Para-Substituent Electronic Modulation: 4-OCH₃ vs. 4-CH₃ Impact on Target Binding Potency
The 4-methoxyphenyl substituent in the target compound provides a stronger electron-donating resonance effect than the 4-methylphenyl analog. This electronic difference is predicted to enhance hydrogen-bond acceptor capacity at the oxadiazole C5-aryl interface [1]. In the NIH MLSCN assay, the 4-methylphenyl analog (MLS000582086) exhibited an IC₅₀ of 10,000 nM against the DNA damage-inducible transcript 3 protein (Mouse) [2]. Based on established SAR trends for 1,3,4-oxadiazole-2-acetamides, the 4-methoxy substitution in the target compound is anticipated to improve potency by at least 2- to 5-fold relative to the 4-methyl congener [1].
| Evidence Dimension | In vitro target binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≤ 5,000 nM (based on electronic parameter extrapolation) |
| Comparator Or Baseline | 4-Methylphenyl analog (MLS000582086): IC₅₀ = 10,000 nM |
| Quantified Difference | ≥2-fold improvement (predicted) |
| Conditions | NIH MLSCN assay: DNA damage-inducible transcript 3 protein (Mouse); Emory Chemical Biology Discovery Center [2] |
Why This Matters
Even a 2-fold potency gain reduces the compound quantity required per assay, lowering per-well cost and minimizing solvent (DMSO) interference in cell-based screens.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
- [2] BindingDB. Entry BDBM67944 (MLS000582086): N-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-thiophen-2-yl-ethanamide. IC₅₀ = 10,000 nM. Emory Chemical Biology Discovery Center, NIH MLSCN. Accessed May 2026. View Source
